Bienvenue dans la boutique en ligne BenchChem!

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS 606131-22-0; molecular formula C15H15N3O4S2; MW 365.4 g/mol) is a synthetic small molecule belonging to the benzimidazole sulfonamide class. Its architecture comprises a 5,6-dimethyl-1H-benzo[d]imidazole core connected via a sulfonyl (-SO2-) bridge to a para-substituted benzenesulfonamide moiety bearing a free primary sulfonamide group (-SO2NH2).

Molecular Formula C15H15N3O4S2
Molecular Weight 365.4 g/mol
CAS No. 606131-22-0
Cat. No. B12929567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide
CAS606131-22-0
Molecular FormulaC15H15N3O4S2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H15N3O4S2/c1-10-7-14-15(8-11(10)2)18(9-17-14)24(21,22)13-5-3-12(4-6-13)23(16,19)20/h3-9H,1-2H3,(H2,16,19,20)
InChIKeyUOEQBMHSNLZZKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS 606131-22-0): Structural and Pharmacophoric Profile for Research Procurement


4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS 606131-22-0; molecular formula C15H15N3O4S2; MW 365.4 g/mol) is a synthetic small molecule belonging to the benzimidazole sulfonamide class [1]. Its architecture comprises a 5,6-dimethyl-1H-benzo[d]imidazole core connected via a sulfonyl (-SO2-) bridge to a para-substituted benzenesulfonamide moiety bearing a free primary sulfonamide group (-SO2NH2) . The compound is cataloged in PubChem (CID 1459454) and is commercially available from multiple vendors at purities typically ≥97% . The presence of both the benzimidazole heterocycle and the terminal arylsulfonamide places this compound at the intersection of two privileged scaffolds in medicinal chemistry, with the free sulfonamide functioning as a potential zinc-binding group relevant to carbonic anhydrase and related metalloenzyme targets [2].

Why Generic Substitution of 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide with In-Class Benzimidazole Analogs Carries Quantifiable Risk


Benzimidazole sulfonamides are not functionally interchangeable. Even conservative modifications to the N1-sulfonyl substituent or the benzenesulfonamide terminus produce substantial shifts in target engagement and selectivity. For example, the closely related analog 1-(4-ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole—differing only by replacement of the terminal -SO2NH2 with an ethoxy group—exhibits S1P1 receptor antagonist activity with EC50 values of 6.73 μM and 8.29 μM in independent assay replicates, whereas the free sulfonamide congener (the target compound) is structurally predisposed toward carbonic anhydrase zinc coordination, a mechanistic mode not accessible to the ethoxy analog [1]. The patent literature further demonstrates that within the 1-sulfonyl-5(6)-substituted benzimidazole series, antiviral potency against specific viral strains is exquisitely sensitive to the nature of the sulfonyl substituent, with only a subset of compounds displaying selective activity against human cytomegalovirus (CMV) or varicella zoster virus (VZV) [2]. These structure-activity relationships establish that the precise substitution pattern of the target compound—particularly its unmasked arylsulfonamide—cannot be replicated by generic benzimidazole derivatives, making compound-specific procurement a necessity for reproducible research [3].

Quantitative Differentiation Evidence for 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide Against Closest Analogs


Terminal Free Sulfonamide as Zinc-Binding Pharmacophore: Differentiation from N,N-Dimethyl and Ethoxy Benzenesulfonyl Analogs

The target compound possesses a primary sulfonamide (-SO2NH2) terminus, which is a well-established zinc-binding group (ZBG) for carbonic anhydrase (CA) metalloenzymes. In contrast, the structurally closest cataloged analog, 4-(5,6-dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 606131-17-3), bears a tertiary N,N-dimethylsulfonamide that cannot coordinate the active-site zinc ion. A structurally distinct but mechanistically comparable analog, 1-(4-ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole, lacks the sulfonamide ZBG entirely and instead engages the S1P1 GPCR target with EC50 = 6.73–8.29 μM [1]. Class-level evidence from benzenesulfonamide-benzimidazole conjugate series demonstrates that compounds retaining the free -SO2NH2 group achieve carbonic anhydrase inhibition constants (KI) in the low nanomolar range (5.2–29.3 nM for hCA IX; 9.9–41.7 nM for hCA XII) [2]. These quantitative KI values are not attainable by analogs lacking the zinc-binding sulfonamide, providing a structure-based functional differentiation.

Carbonic anhydrase inhibition Zinc-binding group Sulfonamide pharmacophore

S1P1 Receptor Selectivity: Comparison with 1-(4-Ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole, a Structurally Adjacent Analog with Divergent Target Engagement

The analog 1-(4-ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole—differing from the target compound only in the terminal substituent on the benzenesulfonyl ring (ethoxy vs. sulfonamide)—has been experimentally characterized as an S1P1 receptor antagonist with EC50 values of 6.73 × 10^3 nM and 8.29 × 10^3 nM in a cell-based assay measuring inhibition of S1P-induced receptor internalization [1]. This ethoxy analog serves as a critical comparator: its measured S1P1 activity provides a benchmark for the benzimidazole-sulfonyl scaffold, but its lack of a free sulfonamide precludes CA inhibition. The target compound, by virtue of its free sulfonamide, is predicted to exhibit a divergent target selectivity profile weighted toward metalloenzyme inhibition rather than GPCR antagonism. No direct S1P1 or CA activity data are currently available in the public domain for the target compound itself [2].

S1P1 receptor GPCR antagonist Target selectivity

Antiviral Activity Potential Within the 1-Sulfonylbenzimidazole Class: Structural Requirements for CMV and VZV Selectivity

The N-sulfonylbenzimidazole chemotype has demonstrated antiviral activity in published studies. Garuti et al. (2002) reported that among a series of benzimidazolyl sulfones, Compound 10 displayed significant and selective activity against human cytomegalovirus (CMV), while Compound 14 showed activity against varicella zoster virus (VZV), with marked structure-dependent selectivity [1]. The patent DE2706227C2 explicitly claims 1-sulfonyl-5(6)-substituted benzimidazoles as antiviral agents effective against upper respiratory tract viral infections, with specific substitution patterns at position 5(6) on the benzimidazole core determining potency [2]. The target compound bears the 5,6-dimethyl substitution pattern specified in the patent's Markush claims, and its benzenesulfonamide sulfonyl substituent at N1 provides a distinct electronic and steric profile compared to the alkylsulfonyl or dimethylaminosulfonyl variants described in the patent examples. No direct antiviral EC50 or IC50 data for CAS 606131-22-0 have been published.

Antiviral Cytomegalovirus Varicella zoster virus N-sulfonylbenzimidazole

Computed Physicochemical Property Differentiation: LogP and Topological Polar Surface Area Versus Key Analogs

Computed physicochemical properties derived from PubChem (2025.09.15 release) provide quantifiable differentiation from the closest cataloged analogs. The target compound has an XLogP3 of 2.0 and a topological polar surface area (TPSA) of 129 Ų [1]. In comparison, the N,N-dimethyl analog (CAS 606131-17-3, MW 483.6) has a higher molecular weight and additional lipophilic bulk from the N-ethyl-N-benzyl substitution, while the ethoxy analog (BDBM36824) replaces the hydrophilic -SO2NH2 (H-bond donor count: 1; acceptor count: 6) with a less polar ethoxy group. The TPSA of 129 Ų for the target compound falls within the range associated with favorable oral bioavailability (Veber rule: TPSA < 140 Ų), while its LogP of 2.0 suggests a balance between membrane permeability and aqueous solubility that is distinct from more lipophilic analogs. These computed differences are relevant for assay design, formulation, and DMPK profiling .

Physicochemical properties LogP TPSA Drug-likeness Solubility prediction

Optimal Research and Procurement Application Scenarios for 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide (CAS 606131-22-0)


Carbonic Anhydrase Inhibitor Screening and Probe Development

The free primary sulfonamide terminus makes this compound a strong candidate for carbonic anhydrase (CA) inhibitor screening, particularly against tumor-associated isoforms hCA IX and hCA XII. Class-level evidence indicates that benzenesulfonamide-benzimidazole conjugates with free -SO2NH2 groups achieve KI values in the low nanomolar range (5.2–29.3 nM for hCA IX) [1]. Researchers should prioritize this compound over the N,N-dimethyl analog (CAS 606131-17-3) or ethoxy-substituted variants, which lack the zinc-binding sulfonamide and would yield false negatives in CA inhibition assays. Recommended assays: stopped-flow CO2 hydration, thermal shift assay (TSA), or isothermal titration calorimetry (ITC) against recombinant human CA isoforms.

Structure-Activity Relationship (SAR) Studies on 1-Sulfonylbenzimidazole Chemotype

This compound provides a specific substitution pattern (5,6-dimethyl on benzimidazole; benzenesulfonamide at the N1-sulfonyl terminus) that fills a defined position in the SAR matrix of the 1-sulfonylbenzimidazole class. The patent literature (DE2706227C2) establishes the antiviral relevance of this scaffold, while Garuti et al. (2002) demonstrate that small structural changes dictate selectivity between CMV and VZV [2]. Procurement of this exact compound enables systematic SAR exploration around the benzenesulfonamide terminus, which cannot be achieved with the more extensively studied dimethylaminosulfonyl or alkylsulfonyl variants.

Focused Chemical Library Design for Metalloenzyme Targeting

The compound's dual benzimidazole-sulfonamide architecture, combined with its computed drug-like properties (MW 365.4; XLogP3 2.0; TPSA 129 Ų), positions it as a suitable scaffold for focused library design targeting zinc-dependent metalloenzymes [3]. Its LogP of 2.0 suggests adequate aqueous solubility for biochemical assays, while the TPSA below 140 Ų predicts reasonable membrane permeability for cell-based follow-up studies. Chemical procurement teams building metalloenzyme-focused screening collections should select this compound over more lipophilic analogs (e.g., N-benzyl-N-ethyl derivative, MW 483.6) to maintain physicochemical property space compatibility with high-throughput screening infrastructure.

Negative Control or Comparator for S1P1 Antagonist Screening

Given that the ethoxy analog (1-(4-ethoxy-benzenesulfonyl)-5,6-dimethyl-1H-benzoimidazole) is a confirmed S1P1 antagonist with EC50 values of 6.73–8.29 μM, the target compound—which replaces the ethoxy group with a sulfonamide—can serve as a structurally matched negative control or selectivity comparator in S1P1 screening cascades [4]. Its predicted inability to engage S1P1 (due to the polar sulfonamide terminus) makes it valuable for confirming that S1P1 hits from benzimidazole-sulfonyl libraries are not artifacts of the common scaffold.

Quote Request

Request a Quote for 4-(5,6-Dimethyl-benzoimidazole-1-sulfonyl)-benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.